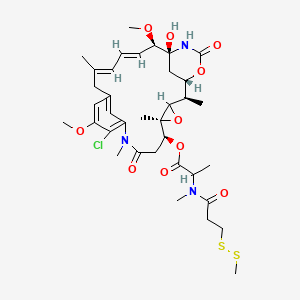
DM1-SSMe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DM1-SSMe, also known as DM1-SMe, is a potent inhibitor of maytansinoid microtubules. It is a derivative of the parent drug maytansine, with enhanced potency. This compound is often used in the development of antibody-drug conjugates (ADCs) due to its ability to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: DM1-SSMe is synthesized through a series of chemical reactions involving the parent compound maytansine. The synthesis typically involves the formation of a mixed disulfide with thiomethane to cap the sulfhydryl group of DM1. This process ensures the stability of the compound and its suitability for conjugation to antibodies .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes purification steps such as recrystallization and chromatography to ensure high purity and yield. The compound is then formulated into a stable powder form for storage and further use .
Chemical Reactions Analysis
Types of Reactions: DM1-SSMe undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to its thiol form.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly in the formation of ADCs
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Reagents like succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) for conjugation reactions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Antibody-drug conjugates (ADCs) with enhanced therapeutic properties
Scientific Research Applications
DM1-SSMe has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and ADCs.
Biology: Studied for its effects on microtubule dynamics and cell cycle regulation.
Medicine: Incorporated into ADCs for targeted cancer therapy, particularly in the treatment of HER2-positive breast cancer.
Industry: Utilized in the development of novel therapeutic agents and drug delivery systems
Mechanism of Action
DM1-SSMe exerts its effects by binding to tubulin, a key protein involved in microtubule assembly. This binding inhibits the polymerization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. In the context of ADCs, this compound is conjugated to an antibody that targets specific cancer cell antigens, ensuring selective delivery of the cytotoxic agent to tumor cells .
Comparison with Similar Compounds
Maytansine: The parent compound of DM1-SSMe, with lower potency.
DM4: Another maytansinoid derivative with similar microtubule-inhibiting properties.
Auristatin: A different class of microtubule inhibitors used in ADCs .
Uniqueness of this compound: this compound is unique due to its enhanced potency compared to maytansine and its suitability for conjugation to antibodies. This makes it a valuable component in the development of ADCs, providing targeted and effective cancer therapy .
Properties
Molecular Formula |
C36H50ClN3O10S2 |
|---|---|
Molecular Weight |
784.4 g/mol |
IUPAC Name |
[(1S,2R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate |
InChI |
InChI=1S/C36H50ClN3O10S2/c1-20-11-10-12-27(47-8)36(45)19-26(48-34(44)38-36)21(2)32-35(4,50-32)28(49-33(43)22(3)39(5)29(41)13-14-52-51-9)18-30(42)40(6)24-16-23(15-20)17-25(46-7)31(24)37/h10-12,16-17,21-22,26-28,32,45H,13-15,18-19H2,1-9H3,(H,38,44)/b12-10+,20-11+/t21-,22?,26+,27-,28+,32?,35+,36+/m1/s1 |
InChI Key |
ZLUUPZXOPGORNG-GDDHUJLSSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC)C)\C)OC)(NC(=O)O2)O |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-[cyclopropylmethyl(1,2-dihydroacenaphthylen-5-yl)amino]-3-methoxypyridine-2-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B10776050.png)
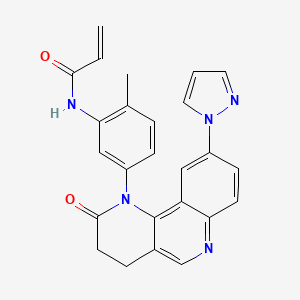
![[(6E,8E,10Z,16E)-15-Hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776074.png)
![5-Methoxy-3-[[3-[[3-[[3-[[5-[(8-methoxy-3,6-disulfonaphthalen-2-yl)carbamoyl]-2-methylphenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]-4-methylbenzoyl]amino]naphthalene-2,7-disulfonic acid](/img/structure/B10776082.png)
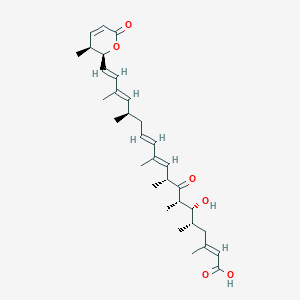
![(2s,3r,4r,5r)-N-(4-Carbamoyl-2-Methoxyphenyl)-2'-Chloro-4-(3-Chloro-2-Fluorophenyl)-2-(2,2-Dimethylpropyl)-5'-Oxo-4',5'-Dihydrospiro[pyrrolidine-3,6'-Thieno[3,2-B]pyrrole]-5-Carboxamide](/img/structure/B10776096.png)
![4-[4-[[(3R)-3-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]-1H-pyrazol-5-yl]benzonitrile](/img/structure/B10776100.png)
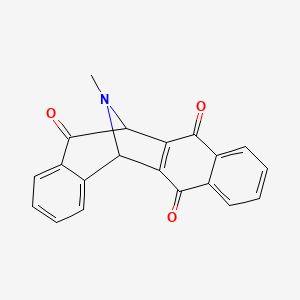
![(2S,3R,4S,5R)-N-(4-carbamoyl-2-methoxyphenyl)-6'-chloro-4-(3-chloro-2-fluorophenyl)-2-neopentyl-2'-oxo-1',2'-dihydrospiro[pyrrolidine-3,3'-pyrrolo[3,2-c]pyridine]-5-carboxamide](/img/structure/B10776104.png)
![(2S,3R,4S,5R)-N-(4-carbamoyl-2-methoxyphenyl)-6'-chloro-4-(3-chloro-2-fluorophenyl)-2-neopentyl-2'-oxo-1',2'-dihydrospiro[pyrrolidine-3,3'-pyrrolo[3,2-c]pyridine]-5-carboxamide](/img/structure/B10776112.png)

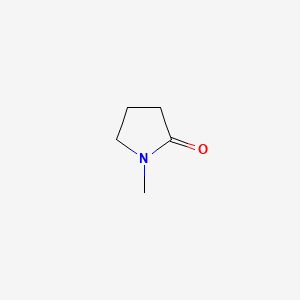
![[(5R,6Z,8Z,10Z,13S,14R,15R,16Z)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776128.png)
